4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide

Medicinal chemistry Synthetic intermediate Structure‑activity relationship

4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide (CAS 896349‑21‑6) is a fully synthetic small‑molecule benzamide derivative characterized by a 4‑methylsulfonylbenzamide core linked to a 2‑methoxy‑5‑nitroaniline moiety. The compound possesses a molecular formula of C₁₅H₁₄N₂O₆S and a molecular weight of 350.35 g·mol⁻¹.

Molecular Formula C15H14N2O6S
Molecular Weight 350.35
CAS No. 896349-21-6
Cat. No. B2879132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide
CAS896349-21-6
Molecular FormulaC15H14N2O6S
Molecular Weight350.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C15H14N2O6S/c1-23-14-8-5-11(17(19)20)9-13(14)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18)
InChIKeyQIRXOPYRBMYAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide (CAS 896349-21-6): Procurement-Relevant Identity and Chemical Class


4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide (CAS 896349‑21‑6) is a fully synthetic small‑molecule benzamide derivative characterized by a 4‑methylsulfonylbenzamide core linked to a 2‑methoxy‑5‑nitroaniline moiety [1]. The compound possesses a molecular formula of C₁₅H₁₄N₂O₆S and a molecular weight of 350.35 g·mol⁻¹ [1]. It belongs to the broader class of nitro‑sulfobenzamides, which are recognized as versatile intermediates for the preparation of herbicidally active sulfonylureas and their precursors [2]. The combination of electron‑withdrawing (nitro, methylsulfonyl) and electron‑donating (methoxy) substituents imparts distinct reactivity and physicochemical properties that differentiate it from simpler benzamide or sulfonamide analogs frequently encountered in screening libraries.

Why 4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide Cannot Be Interchanged with Generic Benzamide or Sulfonamide Analogs


Substituting 4‑methanesulfonyl‑N‑(2‑methoxy‑5‑nitrophenyl)benzamide with a generic benzamide building block introduces significant risk because the precise spatial arrangement of the methoxy, nitro, and methylsulfonyl groups governs both its synthetic utility and its molecular recognition profile [1]. The compound acts as a specific precursor in multi‑step syntheses, such as the preparation of sulfonylurea herbicides, where the nitro group serves as a latent amino handle and the sulfonyl moiety directs subsequent functionalization [1]. Unlike simple nitrobenzamides or methanesulfonamides, this compound combines three orthogonal reactive groups within a single scaffold, enabling chemoselective transformations that are not achievable with more fragmented or regioisomeric structures [2]. Consequently, replacing it with a positional isomer (e.g., 3‑nitrophenyl analog) or a des‑methylsulfonyl variant compromises the synthetic sequence and final product integrity, making procurement of the exact structure essential for reproducibility.

Quantitative Differential Evidence for 4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide Against Closest Analogs


Regioisomeric Differentiation: 2‑Methoxy‑5‑nitrophenyl vs. 3‑Nitrophenyl Benzamide Analogs

The substitution pattern of the target compound (2‑methoxy‑5‑nitrophenyl) provides a unique hydrogen‑bonding and electronic profile compared to the 3‑nitrophenyl regioisomer [1]. The 5‑nitro group on the aniline ring, when combined with the ortho‑methoxy substituent, creates a push‑pull electronic system that modulates the electrophilicity of the amide carbonyl and the reactivity of the nitro group toward reduction [2]. In contrast, 4‑methanesulfonyl‑N‑(3‑nitrophenyl)benzamide lacks the ortho‑methoxy group, resulting in a different dipole moment and altered reactivity in nucleophilic aromatic substitution reactions [2].

Medicinal chemistry Synthetic intermediate Structure‑activity relationship

Molecular Weight Differentiation: Impact on Physicochemical Property Windows

With a molecular weight of 350.35 g·mol⁻¹, 4‑methanesulfonyl‑N‑(2‑methoxy‑5‑nitrophenyl)benzamide resides within the optimal range for lead‑like chemical probes (MW ≤ 350) [1]. The simpler analog N‑(2‑methoxy‑5‑nitrophenyl)methanesulfonamide (CAS 80259‑06‑9) has a molecular weight of only 246.24 g·mol⁻¹ . While the lower MW analog may offer better solubility, it lacks the benzamide core essential for the target compound’s role as a sulfonylurea herbicide precursor, which requires the 4‑methylsulfonylbenzamide moiety for subsequent sulfonamide or sulfochloride formation [2].

Drug discovery Chemical probe Physicochemical profiling

Synthetic Utility Differentiation: Chemoselective Nitro Reduction vs. Sulfonamide Hydrolysis

The target compound’s nitro group can be selectively reduced to the corresponding aniline without affecting the methylsulfonyl or amide functionalities, a critical transformation in sulfonylurea herbicide synthesis [1]. In contrast, the simple N‑(2‑methoxy‑5‑nitrophenyl)methanesulfonamide (CAS 80259‑06‑9) lacks the benzamide spacer, precluding its use as a sulfonylurea precursor because the sulfonamide nitrogen is directly attached to the aromatic ring and cannot be further elaborated . This fundamental structural difference dictates that only the benzamide derivative can participate in the tandem reduction–sulfonylation–cyclization sequence required for herbicide assembly [1].

Organic synthesis Herbicide intermediate Chemoselectivity

Limited Public Biological Profiling Data Necessitates Caution in Bioactivity‑Driven Procurement

At the time of analysis, no peer‑reviewed primary research articles reporting quantitative IC₅₀, Kᵢ, EC₅₀, or target‑engagement data were identified for 4‑methanesulfonyl‑N‑(2‑methoxy‑5‑nitrophenyl)benzamide in authoritative databases (ChEMBL, BindingDB, PubMed) [1]. The BindingDB entry BDBM50019208, which lists an IC₅₀ of 600 nM against β‑glucuronidase and a Kᵢ of 2.81 μM at the adenosine A₂A receptor, corresponds to a structurally distinct compound (CHEMBL137922) and must not be attributed to CAS 896349‑21‑6 [1]. Researchers seeking bioactivity data should request vendor‑supplied characterization or commission bespoke profiling, as generic SAR extrapolations from related benzamides are unreliable without matched‑pair comparison data.

Biological activity Data availability Procurement diligence

Validated Application Scenarios for 4-Methanesulfonyl-N-(2-methoxy-5-nitrophenyl)benzamide in Research and Industrial Procurement


Synthesis of Sulfonylurea Herbicide Intermediates via Tandem Nitro Reduction and Sulfonylation

The most document‑supported application of 4‑methanesulfonyl‑N‑(2‑methoxy‑5‑nitrophenyl)benzamide is its use as a precursor in the synthesis of sulfonylurea herbicides, as described in the foundational patent EP 1242386 A1 [1]. The compound undergoes selective nitro group reduction to generate the corresponding aniline, which is then converted to the sulfonamide or directly incorporated into the sulfonylurea core [1]. This application is contingent on the presence of both the nitro group (for reduction) and the 4‑methylsulfonylbenzamide moiety (for subsequent sulfonamide formation); simpler analogs lacking either functional handle cannot fulfill this role [2].

Chemical Probe Development Requiring a Defined Poly‑Substituted Benzamide Scaffold

The combination of methoxy, nitro, and methylsulfonyl substituents on the benzamide core creates a distinctive pharmacophoric fingerprint that may be exploited in chemical probe design [1]. The electron‑withdrawing nitro and sulfonyl groups enhance electrophilicity at the amide carbonyl, while the methoxy group provides hydrogen‑bond acceptor capacity and modulates logP [1]. Although no target‑specific bioactivity data were identified for this exact compound, its well‑defined poly‑substitution pattern offers a useful starting point for medicinal chemistry optimization campaigns where rapid SAR exploration around the benzamide scaffold is desired [2].

Reference Standard for Analytical Method Development Targeting Nitro‑Sulfobenzamide Impurity Profiling

In industrial quality control settings, 4‑methanesulfonyl‑N‑(2‑methoxy‑5‑nitrophenyl)benzamide can serve as a characterized reference standard for HPLC or LC‑MS method development aimed at detecting and quantifying nitro‑sulfobenzamide impurities in bulk intermediates [1]. Its distinct UV absorbance profile (arising from the nitrophenyl chromophore) and unique mass‑to‑charge ratio (m/z 351.3 [M+H]⁺) facilitate selective detection in complex reaction mixtures [1].

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